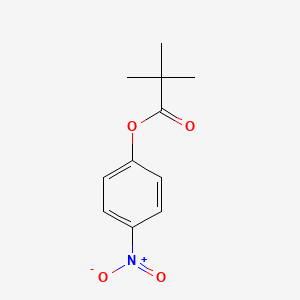

4-Nitrophenyl trimethylacetate

Description

Structure

3D Structure

Properties

IUPAC Name |

(4-nitrophenyl) 2,2-dimethylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO4/c1-11(2,3)10(13)16-9-6-4-8(5-7-9)12(14)15/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QADVJDGFQGNSIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)OC1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10194707 | |

| Record name | 4-Nitrophenyl trimethylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10194707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4195-17-9 | |

| Record name | 4-Nitrophenyl 2,2-dimethylpropanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4195-17-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Nitrophenyl trimethylacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004195179 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4195-17-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=254048 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Nitrophenyl trimethylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10194707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-nitrophenyl pivalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.888 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Nitrophenyl pivalate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8R87749YB7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

In-Depth Technical Guide to 4-Nitrophenyl Trimethylacetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Nitrophenyl trimethylacetate, also known as 4-nitrophenyl pivalate, is a valuable laboratory reagent, primarily utilized as a chromogenic substrate in enzymatic assays. Its chemical structure, featuring a p-nitrophenolate leaving group linked to a sterically hindered trimethylacetyl (pivaloyl) group, makes it a useful tool for studying the kinetics and mechanisms of various hydrolase enzymes, including esterases and lipases. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound, tailored for professionals in research and drug development.

Chemical and Physical Properties

This compound is a light yellow crystalline solid at room temperature. A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | Reference(s) |

| CAS Number | 4195-17-9 | |

| Molecular Formula | C₁₁H₁₃NO₄ | [1] |

| Molecular Weight | 223.23 g/mol | [1] |

| Melting Point | 92-95 °C | |

| Appearance | Light yellow crystalline powder | [2] |

| Synonyms | 4-Nitrophenyl pivalate, p-Nitrophenyl pivalate, 4-Nitrophenyl 2,2-dimethylpropanoate | [1] |

| Solubility | Soluble in organic solvents such as ethanol and methanol. |

Spectroscopic Data

Detailed spectroscopic data is essential for the unambiguous identification and characterization of this compound. The following tables summarize the expected and reported spectral data.

¹H NMR Spectroscopy

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.25 | d | 2H | Aromatic protons ortho to the nitro group |

| ~7.20 | d | 2H | Aromatic protons ortho to the ester group |

| ~1.35 | s | 9H | tert-Butyl protons |

¹³C NMR Spectroscopy

| Chemical Shift (δ) ppm | Assignment |

| ~176 | Carbonyl carbon (C=O) |

| ~155 | Aromatic carbon attached to the ester oxygen |

| ~145 | Aromatic carbon attached to the nitro group |

| ~125 | Aromatic carbons ortho to the nitro group |

| ~122 | Aromatic carbons ortho to the ester group |

| ~39 | Quaternary carbon of the tert-butyl group |

| ~27 | Methyl carbons of the tert-butyl group |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1760 | Strong | C=O stretch (ester) |

| ~1520 | Strong | Asymmetric NO₂ stretch |

| ~1350 | Strong | Symmetric NO₂ stretch |

| ~1200 | Strong | C-O stretch (ester) |

Mass Spectrometry

| m/z | Interpretation |

| 223 | Molecular ion [M]⁺ |

| 139 | [M - C(CH₃)₃CO]⁺ (loss of the pivaloyl group) |

| 85 | [C(CH₃)₃CO]⁺ (pivaloyl cation) |

| 57 | [C(CH₃)₃]⁺ (tert-butyl cation) |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of 4-nitrophenyl esters involves the reaction of a carboxylic acid derivative with 4-nitrophenol. For this compound, this is typically achieved by reacting pivaloyl chloride with 4-nitrophenol in the presence of a base.

Materials:

-

4-Nitrophenol

-

Pivaloyl chloride

-

Triethylamine or Pyridine

-

Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

Hexane

-

Ethyl acetate

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-nitrophenol (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add pivaloyl chloride (1.05 equivalents) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer and wash it successively with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield this compound as a light yellow crystalline solid.

Caption: Workflow for the synthesis of this compound.

Hydrolysis of this compound

The hydrolysis of this compound to produce 4-nitrophenol and trimethylacetic acid can be monitored spectrophotometrically due to the yellow color of the 4-nitrophenolate anion under basic conditions.

Materials:

-

This compound

-

Buffer solution (e.g., Tris-HCl, pH 8.0)

-

Spectrophotometer

Procedure:

-

Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or DMSO) to ensure solubility.

-

Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0).

-

In a cuvette, add the reaction buffer.

-

Initiate the reaction by adding a small aliquot of the this compound stock solution to the cuvette. The final concentration of the organic solvent should be kept low (typically <1%) to avoid affecting the reaction kinetics.

-

Immediately place the cuvette in a spectrophotometer and monitor the increase in absorbance at 405-410 nm over time. The rate of hydrolysis is proportional to the rate of increase in absorbance.

-

The rate of the reaction can be calculated using the Beer-Lambert law, with the molar extinction coefficient of 4-nitrophenolate at the specific pH.

Caption: Experimental workflow for monitoring the hydrolysis of this compound.

Reactivity and Mechanisms

The primary reaction of interest for this compound is its hydrolysis. This can occur via different mechanisms depending on the conditions.

Enzyme-Catalyzed Hydrolysis

In the presence of hydrolase enzymes such as esterases and lipases, the hydrolysis of this compound proceeds via an acyl-enzyme intermediate. The sterically bulky pivaloyl group can influence the rate of acylation and deacylation steps, making this substrate useful for probing the active site architecture of enzymes.[3][4] The release of the chromogenic 4-nitrophenolate allows for continuous monitoring of the enzyme activity.

Caption: General mechanism for enzyme-catalyzed hydrolysis.

Base-Catalyzed Hydrolysis (Saponification)

Under basic conditions, this compound undergoes saponification. The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This proceeds through a tetrahedral intermediate, which then collapses to form trimethylacetic acid and the 4-nitrophenolate anion. The rate of this reaction is dependent on the concentration of both the ester and the hydroxide ion.

Applications in Research and Development

-

Enzyme Assays: The primary application of this compound is in the colorimetric assay of esterase and lipase activity. The rate of 4-nitrophenol release is directly proportional to the enzyme activity.

-

Enzyme Inhibition Studies: It can be used as a substrate to screen for and characterize inhibitors of hydrolase enzymes.

-

Mechanism-Based Probes: The pivaloyl group provides steric bulk, which can be used to probe the active site topology of enzymes and to study structure-activity relationships.

-

Drug Discovery: In drug discovery, high-throughput screening assays often employ chromogenic substrates like this compound to identify potential drug candidates that modulate enzyme activity.

Safety Information

This compound should be handled with appropriate safety precautions. It is advisable to wear personal protective equipment, including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a versatile and valuable tool for researchers in biochemistry, molecular biology, and drug discovery. Its well-defined chemical and physical properties, coupled with its utility as a chromogenic substrate, make it an indispensable reagent for the study of hydrolase enzymes. This guide provides the core information necessary for its effective use in a research setting.

References

mechanism of hydrolysis for 4-Nitrophenyl trimethylacetate

An In-Depth Technical Guide to the Hydrolysis Mechanism of 4-Nitrophenyl Trimethylacetate

Introduction

The hydrolysis of esters is a fundamental reaction in organic chemistry and biochemistry, pivotal in processes ranging from metabolic pathways to the mechanism of action for numerous pharmaceuticals. This compound, also known as p-nitrophenyl pivalate, serves as an important model substrate for studying this reaction. Its structure combines a sterically hindered acyl group (trimethylacetate or pivalate) with an excellent leaving group (4-nitrophenolate). The presence of the nitro group on the phenolate leaving group makes it a potent chromophore, allowing for the convenient spectrophotometric monitoring of the hydrolysis reaction in real-time.

This technical guide provides a comprehensive overview of the core . It details the reaction pathway, presents relevant physicochemical data, outlines a standard experimental protocol for kinetic analysis, and provides visual diagrams to illustrate the process and workflow. This document is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of ester hydrolysis kinetics and mechanisms.

Core Mechanism of Hydrolysis

The hydrolysis of this compound, particularly under basic or alkaline conditions (saponification), proceeds via a nucleophilic acyl substitution mechanism. This multi-step process is characterized by the formation of a transient tetrahedral intermediate.[1][2]

The key steps are as follows:

-

Nucleophilic Attack: A hydroxide ion (OH⁻), acting as the nucleophile, attacks the electrophilic carbonyl carbon of the ester. This attack breaks the π-bond of the carbonyl group, and the electrons are pushed onto the oxygen atom.[1][2]

-

Formation of a Tetrahedral Intermediate: This initial attack results in the formation of a short-lived, unstable tetrahedral alkoxide intermediate. In this state, the carbon that was part of the carbonyl group is now sp³ hybridized and bonded to four substituents.[3] The stability of this intermediate is a critical factor influencing the overall reaction rate.[3]

-

Collapse of the Intermediate: The tetrahedral intermediate is not stable and rapidly collapses. The carbonyl double bond is reformed, which is an energetically favorable process.

-

Departure of the Leaving Group: As the carbonyl group reforms, the bond to the 4-nitrophenoxide group breaks, and it is expelled as the leaving group. The 4-nitrophenoxide ion is a relatively weak base and is highly stabilized by resonance, particularly due to the strong electron-withdrawing nature of the para-nitro group, making it an excellent leaving group.

-

Acid-Base Reaction: In the final step, the highly basic alkoxide ion (which is now trimethylacetate or pivalate) is not the final product in the basic solution. Instead, a rapid, irreversible deprotonation of the initially formed trimethylacetic acid by another hydroxide ion or by the 4-nitrophenoxide ion occurs, yielding the trimethylacetate carboxylate salt.

The steric hindrance from the bulky t-butyl group of the trimethylacetyl moiety can slow the rate of nucleophilic attack compared to less hindered esters like 4-nitrophenyl acetate, but it does not change the fundamental mechanistic pathway.

Signaling Pathway Diagram

Caption: Base-catalyzed hydrolysis of this compound.

Quantitative Data

The efficiency of the hydrolysis reaction is governed by the properties of the reactants and products, particularly the acidity of the resulting carboxylic acid and phenol, which relates to the stability of the final products and the quality of the leaving group.

| Compound | pKa Value | Significance |

| 4-Nitrophenol | ~7.15[3][4][5] | The low pKa indicates that its conjugate base, 4-nitrophenolate, is a stable and excellent leaving group. |

| Trimethylacetic Acid | ~5.03 | Characterizes the final carboxylic acid product. Its conjugate base is the resulting carboxylate ion. |

| Phenol (for comparison) | ~9.95 | Highlights the significant acidifying effect of the para-nitro group on the phenolic proton. |

Note: pKa values are measured at or near 25°C in aqueous solution.

While specific kinetic data for the base-catalyzed hydrolysis of this compound is not broadly published, data for the closely related substrate, 4-nitrophenyl acetate (PNPA), provides a useful benchmark for comparison.

| Substrate | Second-Order Rate Constant (k_N) for Alkaline Hydrolysis | Conditions |

| 4-Nitrophenyl Acetate | 11.6 M⁻¹s⁻¹[1] | In H₂O at 25.0 ± 0.1 °C |

| This compound | Expected to be lower than PNPA | Due to steric hindrance from the t-butyl group |

Experimental Protocols

The hydrolysis of this compound can be effectively monitored using UV-Vis spectrophotometry. The protocol below outlines a standard procedure for determining the rate of alkaline hydrolysis.

Kinetic Analysis via UV-Vis Spectrophotometry

Objective: To determine the pseudo-first-order and second-order rate constants for the alkaline hydrolysis of this compound by monitoring the formation of the 4-nitrophenolate ion.

Materials:

-

This compound

-

Sodium hydroxide (NaOH) solution of known concentration (e.g., 0.1 M)

-

Buffer solution (e.g., Tris or phosphate buffer, pH > 8)

-

Solvent (e.g., Acetonitrile or DMSO for stock solution)

-

UV-Vis Spectrophotometer with temperature control

-

Cuvettes (1 cm path length)

-

Stopped-flow apparatus (for rapid kinetics) or standard manual mixing equipment

Procedure:

-

Preparation of Solutions:

-

Prepare a stock solution of this compound (e.g., 10 mM) in a minimal amount of organic solvent like acetonitrile to ensure solubility.

-

Prepare a series of dilute NaOH solutions in the chosen buffer. The final pH should be high enough to ensure the reaction proceeds at a measurable rate and that the 4-nitrophenolate product is fully ionized (pH > 9.2).[3]

-

-

Spectrophotometer Setup:

-

Set the spectrophotometer to measure absorbance at the λ_max of the 4-nitrophenolate ion, which is approximately 405 nm .[3]

-

Equilibrate the spectrophotometer's sample chamber to the desired reaction temperature (e.g., 25°C).

-

-

Kinetic Measurement:

-

Pipette the buffered NaOH solution into a cuvette and place it in the spectrophotometer to serve as the blank.

-

To initiate the reaction, add a small, precise volume of the this compound stock solution to a fresh cuvette containing the buffered NaOH solution. The concentration of NaOH should be in large excess (at least 10-fold) compared to the ester to ensure pseudo-first-order conditions.

-

Immediately begin recording the absorbance at 405 nm as a function of time. Continue recording until the reaction is complete (i.e., the absorbance value plateaus).

-

-

Data Analysis:

-

The observed pseudo-first-order rate constant (k_obs) can be determined by fitting the absorbance vs. time data to the first-order rate equation: A(t) = A_∞ - (A_∞ - A₀)e^(-k_obs * t).

-

Alternatively, a plot of ln(A_∞ - A_t) versus time will yield a straight line with a slope of -k_obs.

-

To determine the second-order rate constant (k_N), repeat the experiment with several different concentrations of NaOH (while still in excess).

-

Plot the calculated k_obs values against the corresponding NaOH concentrations. The slope of this line will be the second-order rate constant (k_N).[1]

-

Experimental Workflow Diagram

Caption: Workflow for Kinetic Analysis of Ester Hydrolysis.

References

The Core Principles of 4-Nitrophenyl Trimethylacetate in Enzyme Assays: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the fundamental principles and practical applications of 4-nitrophenyl trimethylacetate (pNPTA) in enzyme assays. Designed for professionals in research and drug development, this document details the reaction mechanism, experimental protocols, and data analysis techniques associated with this chromogenic substrate, with a particular focus on its use with esterases such as chymotrypsin and pig liver esterase.

Introduction: The Utility of Chromogenic Substrates

Enzyme assays are fundamental to biochemical research and drug discovery, enabling the quantification of enzyme activity and the characterization of inhibitors. Chromogenic substrates, which release a colored product upon enzymatic cleavage, are particularly valuable for their simplicity and compatibility with standard spectrophotometric equipment. 4-Nitrophenyl esters, a class of such substrates, are widely used to assay various hydrolases. The enzymatic hydrolysis of these esters yields 4-nitrophenol (pNP), a yellow chromophore with a distinct absorbance maximum around 400-410 nm, providing a direct and continuous measure of enzyme activity.

This compound, also known as p-nitrophenyl pivalate, is a sterically hindered ester of p-nitrophenol. This steric hindrance influences its reactivity and substrate specificity, making it a useful tool for probing the active sites of certain enzymes, particularly esterases and lipases.

Principle of the Assay

The enzymatic assay using this compound is based on the spectrophotometric detection of the hydrolysis product, 4-nitrophenol. In an aqueous solution, the esterase enzyme catalyzes the cleavage of the ester bond in pNPTA. This reaction releases trimethylacetic acid (pivalic acid) and 4-nitrophenol.

Under neutral to alkaline conditions, 4-nitrophenol is deprotonated to the 4-nitrophenolate ion, which exhibits a strong yellow color and absorbs light maximally at approximately 400-410 nm. The rate of increase in absorbance at this wavelength is directly proportional to the rate of 4-nitrophenol formation, and thus to the enzyme's catalytic activity.

It is crucial to note that the absorbance of 4-nitrophenol is pH-dependent. Therefore, maintaining a constant pH throughout the assay is essential for accurate and reproducible results.

Reaction Mechanism: The Case of α-Chymotrypsin

The hydrolysis of 4-nitrophenyl esters by serine proteases like α-chymotrypsin is a well-characterized, two-step process. This biphasic reaction involves an initial "burst" of 4-nitrophenol release, followed by a slower, steady-state phase.[1] This kinetic behavior is indicative of the formation of a covalent acyl-enzyme intermediate.

The reaction can be summarized as follows:

-

Acylation (Fast "Burst" Phase): The enzyme (E) rapidly reacts with the substrate (pNPTA) to form a non-covalent Michaelis complex (E-pNPTA). The serine residue in the enzyme's active site then performs a nucleophilic attack on the carbonyl carbon of the ester, leading to the formation of a trimethylacetyl-enzyme intermediate (E-Acyl) and the release of the first product, 4-nitrophenol (pNP). This initial rapid release is often stoichiometric with the amount of active enzyme present.

-

Deacylation (Slow Steady-State Phase): The acyl-enzyme intermediate is then hydrolyzed by water, which regenerates the free enzyme (E) and releases the second product, trimethylacetic acid. This deacylation step is typically the rate-limiting step of the overall reaction, and its rate dictates the steady-state velocity of the reaction.

The kinetic constants associated with these steps, k₂ (acylation rate constant) and k₃ (deacylation rate constant), can be determined by analyzing the pre-steady-state and steady-state kinetics of the reaction.

Figure 1: Biphasic reaction mechanism of chymotrypsin with this compound.

Experimental Protocols

The following sections provide a generalized protocol for an esterase assay using this compound, which can be adapted for specific enzymes and experimental setups.

Materials and Reagents

-

Enzyme: Purified esterase (e.g., α-chymotrypsin, pig liver esterase).

-

Substrate: this compound (pNPTA).

-

Buffer: A suitable buffer to maintain the optimal pH for the enzyme (e.g., Tris-HCl, phosphate buffer). For α-chymotrypsin, a pH of 8.2 is often used, while for pig liver esterase, a pH range of 6.5-8.0 is common.

-

Organic Solvent: Acetonitrile or DMSO to prepare the substrate stock solution.

-

Microplate Reader or Spectrophotometer: Capable of measuring absorbance at 400-410 nm.

-

96-well microplates or cuvettes.

Preparation of Solutions

-

Buffer Preparation: Prepare the desired buffer at the appropriate concentration and pH. For example, 0.1 M Tris-HCl buffer, pH 8.2.

-

Substrate Stock Solution: Due to the low aqueous solubility of pNPTA, a stock solution should be prepared in an organic solvent. Dissolve this compound in acetonitrile or DMSO to a concentration of 10-100 mM. Store this stock solution at -20°C.

-

Enzyme Solution: Prepare a stock solution of the enzyme in the assay buffer. The final concentration of the enzyme in the assay will depend on its activity and should be determined empirically.

-

4-Nitrophenol Standard Curve: Prepare a series of dilutions of 4-nitrophenol in the assay buffer (e.g., 0, 10, 20, 40, 60, 80, 100 µM). These will be used to generate a standard curve to convert absorbance values to molar concentrations of the product.

Assay Procedure

The following procedure is a template for a 96-well plate format. Volumes can be adjusted for cuvettes.

-

Set up the plate:

-

Test wells: Add the desired volume of assay buffer.

-

Substrate blank wells: Add the same volume of assay buffer as the test wells.

-

Enzyme blank wells: Add the same volume of assay buffer as the test wells, followed by the enzyme solution.

-

-

Pre-incubation: Pre-incubate the plate at the desired assay temperature (e.g., 25°C or 37°C) for 5-10 minutes.

-

Initiate the reaction:

-

To the test wells and substrate blank wells , add a small volume of the pNPTA stock solution to reach the desired final substrate concentration. The final concentration of the organic solvent should be kept low (typically <5% v/v) to avoid affecting enzyme activity.

-

To the enzyme blank wells , add the same volume of the organic solvent without the substrate.

-

To the test wells , add the enzyme solution to initiate the reaction.

-

-

Kinetic Measurement: Immediately start measuring the absorbance at 400-410 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-30 minutes).

-

Data Analysis:

-

Subtract the rate of spontaneous substrate hydrolysis (from the substrate blank wells) from the rate observed in the test wells.

-

Use the 4-nitrophenol standard curve to convert the rate of change in absorbance (ΔAbs/min) to the rate of product formation (µmol/min).

-

Enzyme activity is typically expressed in units (U), where 1 U is defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified conditions.

-

Figure 2: General experimental workflow for a this compound enzyme assay.

Data Presentation and Analysis

Quantitative Data

The kinetic parameters of an enzyme with a given substrate provide valuable insights into its catalytic efficiency. For the hydrolysis of this compound, the following data for α-chymotrypsin has been reported:

| Enzyme | Substrate | pH | Temperature (°C) | k₂ (s⁻¹) (Acylation) | k₃ (s⁻¹) (Deacylation) |

| α-Chymotrypsin | This compound | 8.2 | 25.6 ± 0.1 | 0.37 ± 0.11 | (1.3 ± 0.02) x 10⁻⁴ |

Data from M.L. Bender, F.J. Kezdy and F.C. Wedler, J. Chem. Educ. 44, 84 (1967).

It is noteworthy that the rate of hydrolysis for this compound is significantly slower compared to less sterically hindered substrates like 4-nitrophenyl acetate. For instance, the hydrolysis rate of pNPTA by carbonic anhydrase is approximately 5000 times slower than that of 4-nitrophenyl acetate.[1]

Michaelis-Menten Kinetics

For many enzymes, the relationship between the initial reaction velocity (V₀) and the substrate concentration ([S]) can be described by the Michaelis-Menten equation:

V₀ = (Vₘₐₓ * [S]) / (Kₘ + [S])

Where:

-

Vₘₐₓ is the maximum reaction velocity.

-

Kₘ (the Michaelis constant) is the substrate concentration at which the reaction velocity is half of Vₘₐₓ. It is an indicator of the affinity of the enzyme for the substrate.

These parameters are determined by measuring the initial reaction rates at various substrate concentrations and fitting the data to the Michaelis-Menten model using non-linear regression.

Conclusion

This compound serves as a valuable chromogenic substrate for the characterization of esterases and lipases. Its sterically hindered structure provides a unique tool for probing enzyme active sites and understanding substrate specificity. The biphasic kinetics observed with enzymes like α-chymotrypsin offer deep insights into their catalytic mechanism, specifically the formation and breakdown of an acyl-enzyme intermediate. By following standardized protocols and employing careful data analysis, researchers can effectively utilize this compound to quantify enzyme activity, screen for inhibitors, and advance our understanding of enzyme function in both fundamental research and drug development contexts.

References

Methodological & Application

Application Notes and Protocols for Chymotrypsin Activity Assay using 4-Nitrophenyl Trimethylacetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chymotrypsin, a serine protease, plays a crucial role in protein digestion by hydrolyzing peptide bonds, primarily on the C-terminal side of aromatic amino acids such as tyrosine, tryptophan, and phenylalanine. The enzymatic activity of chymotrypsin can be conveniently measured using chromogenic substrates like 4-Nitrophenyl trimethylacetate. The hydrolysis of this substrate by chymotrypsin releases 4-nitrophenolate, a yellow-colored product that can be quantified spectrophotometrically, providing a direct measure of the enzyme's activity. This application note provides detailed protocols and data for utilizing this compound in chymotrypsin activity assays.

The reaction proceeds in a biphasic manner, characteristic of many serine proteases.[1] An initial "burst" phase, corresponding to the rapid acylation of the enzyme's active site serine residue and release of 4-nitrophenolate, is followed by a slower, steady-state phase where the rate-limiting step is the deacylation of the enzyme, regenerating the active form.[1]

Data Presentation

The following table summarizes the kinetic constants for the chymotrypsin-catalyzed hydrolysis of p-Nitrophenyl Trimethylacetate under specific experimental conditions.

| Kinetic Parameter | Value | Experimental Conditions |

| k₂ (Acylation rate constant) | 0.37 ± 0.11 s⁻¹ | pH 8.2 (0.01 M Tris-HCl buffer) |

| k₃ (Deacylation rate constant) | (1.3 ± 0.02) × 10⁻⁴ s⁻¹ | Ionic strength: 0.06 |

| Kₛ (Substrate binding constant) | (1.6 ± 0.5) × 10⁻³ | Temperature: 25.6 ± 0.1 °C |

| k_cat (Catalytic rate constant) | 1.3 × 10⁻⁴ s⁻¹ | 1.8% (v/v) acetonitrile-water |

Signaling Pathway

The catalytic mechanism of chymotrypsin involves a catalytic triad of amino acid residues in its active site: Serine-195, Histidine-57, and Aspartate-102. The hydrolysis of this compound proceeds through a covalent catalysis mechanism, as illustrated below.

Experimental Protocols

This section provides a detailed methodology for performing a chymotrypsin activity assay using this compound.

Materials and Reagents

-

α-Chymotrypsin (from bovine pancreas)

-

This compound (Substrate)

-

Tris-HCl buffer (0.01 M, pH 8.2)

-

Acetonitrile

-

Hydrochloric acid (HCl), 1 mM for dissolving chymotrypsin

-

Spectrophotometer capable of measuring absorbance at 405 nm

-

Thermostatted cuvette holder

-

Pipettes and tips

-

Cuvettes

Reagent Preparation

-

Tris-HCl Buffer (0.01 M, pH 8.2):

-

Dissolve 1.21 g of Tris base in 800 mL of deionized water.

-

Adjust the pH to 8.2 at 25.6 °C using 1 M HCl.

-

Bring the final volume to 1 L with deionized water.

-

To achieve an ionic strength of 0.06, NaCl can be added. The exact amount should be calculated.

-

-

Substrate Stock Solution:

-

Prepare a stock solution of this compound in acetonitrile. The exact concentration will depend on the desired final substrate concentrations for the assay. A common stock concentration is 10-100 mM. Due to the limited solubility of the substrate in aqueous solutions, the use of an organic solvent like acetonitrile is necessary.

-

-

Chymotrypsin Stock Solution:

-

Prepare a stock solution of α-chymotrypsin in cold 1 mM HCl. The concentration should be determined based on the enzyme's activity. A starting concentration of 1 mg/mL is often used. The solution should be kept on ice to minimize autolysis.

-

Assay Procedure

-

Set up the Spectrophotometer:

-

Turn on the spectrophotometer and allow it to warm up.

-

Set the wavelength to 405 nm and the temperature of the cuvette holder to 25.6 °C.

-

-

Prepare the Reaction Mixture:

-

In a cuvette, prepare the reaction mixture by adding the following in order:

-

Tris-HCl buffer (to a final volume of 1 mL, accounting for other additions)

-

The appropriate volume of the this compound stock solution to achieve the desired final substrate concentration. Ensure the final acetonitrile concentration is 1.8% (v/v).

-

-

Mix gently by inverting the cuvette.

-

Place the cuvette in the thermostatted cell holder and allow it to equilibrate to 25.6 °C for 5 minutes.

-

-

Initiate the Reaction:

-

Add a small volume of the chymotrypsin stock solution to the cuvette to initiate the reaction. The final enzyme concentration should be in the nanomolar range, and should be optimized to give a linear rate of absorbance change for at least 1-2 minutes.

-

Immediately after adding the enzyme, mix the solution by gently pipetting up and down or by inverting the cuvette with a stopper.

-

-

Measure Absorbance:

-

Start recording the absorbance at 405 nm as a function of time.

-

Continue recording for a sufficient period to observe the initial burst and the subsequent steady-state linear phase.

-

-

Data Analysis:

-

Calculate the initial rate of the reaction from the linear portion of the absorbance versus time plot (ΔA/min).

-

Convert the rate of change in absorbance to the rate of product formation using the Beer-Lambert law (A = εcl), where:

-

A is the absorbance

-

ε is the molar extinction coefficient of 4-nitrophenolate at 405 nm (under the specific assay conditions)

-

c is the concentration of the product

-

l is the path length of the cuvette (usually 1 cm)

-

-

Enzyme activity can be expressed in units (µmol of product formed per minute).

-

Kinetic parameters (Km and Vmax) can be determined by measuring the initial rates at various substrate concentrations and plotting the data using a Michaelis-Menten or Lineweaver-Burk plot.

-

Experimental Workflow

The following diagram illustrates the general workflow for the chymotrypsin activity assay.

References

Application Notes and Protocols for 4-Nitrophenyl Trimethylacetate in High-Throughput Screening

Audience: Researchers, scientists, and drug development professionals.

Introduction:

4-Nitrophenyl trimethylacetate (4-NPTA) is a chromogenic substrate used in high-throughput screening (HTS) assays to identify and characterize inhibitors of esterases and lipases. The enzymatic hydrolysis of 4-NPTA by these enzymes releases 4-nitrophenol, a yellow-colored product that can be quantified spectrophotometrically. This allows for rapid and sensitive detection of enzyme activity, making it a valuable tool in drug discovery for identifying compounds that modulate the activity of these enzymes. The bulky trimethylacetyl group of 4-NPTA can provide selectivity for certain esterases.

The principle of the assay is based on the enzymatic cleavage of the ester bond in 4-NPTA. The rate of 4-nitrophenol production is directly proportional to the enzyme's activity. In an inhibition screening assay, a decrease in the rate of 4-nitrophenol formation in the presence of a test compound indicates potential inhibition of the target enzyme.

Biochemical Pathway

The enzymatic hydrolysis of this compound by an esterase or lipase results in the formation of two products: 4-nitrophenol and trimethylacetic acid. The liberated 4-nitrophenolate ion is yellow and its absorbance can be measured at approximately 405-415 nm.

Enzymatic reaction of this compound.

Application in High-Throughput Screening

4-NPTA is particularly useful for HTS campaigns due to the simple, colorimetric readout that can be easily automated and performed in microplate formats (96-, 384-, or 1536-well plates). The assay is adaptable for screening large compound libraries to identify potential inhibitors of target esterases or lipases.

Quantitative Data Summary

The following table summarizes representative quantitative data that can be obtained from HTS assays using p-nitrophenyl ester substrates. Note that specific values for 4-NPTA will need to be determined empirically for each enzyme.

| Parameter | Enzyme | Substrate | Value | Reference |

| Km | Bee Esterase | p-Nitrophenylacetate | 1.24 x 10-4 M | [1] |

| Vmax | Bee Esterase | p-Nitrophenylacetate | 2.29 x 10-9 mol/s per mg protein | [1] |

| Km | Esterase EstD04 | p-Nitrophenyl butyrate | 0.488 ± 0.001 mM | [2] |

| kcat | Esterase EstD04 | p-Nitrophenyl butyrate | 3.01 × 103 ± 40 s−1 | [2] |

| kcat/Km | Esterase EstD04 | p-Nitrophenyl butyrate | 6.17 × 103 mM−1 s−1 | [2] |

| IC50 | human Monoacylglycerol Lipase (hMAGL) | URB602 (inhibitor) | 8.1 μM | [3] |

| IC50 | human Monoacylglycerol Lipase (hMAGL) | Methyl arachidonylfluorophosphonate (MAFP) (inhibitor) | 15.3 nM | [3] |

Experimental Protocols

Materials and Reagents:

-

This compound (4-NPTA)

-

Target esterase or lipase

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Dimethyl sulfoxide (DMSO) for compound and substrate solubilization

-

Test compounds (compound library)

-

Positive control inhibitor (known inhibitor of the target enzyme)

-

Microplates (96-, 384-, or 1536-well, clear bottom)

-

Multichannel pipettes or automated liquid handling system

-

Microplate reader capable of measuring absorbance at 405-415 nm

Protocol for a 96-Well Plate Esterase Inhibition Assay:

-

Reagent Preparation:

-

Prepare a stock solution of 4-NPTA in DMSO. The final concentration in the assay will need to be optimized, but a starting point is typically around the Km value for the enzyme.

-

Dilute the target enzyme to the desired concentration in assay buffer. The optimal enzyme concentration should be determined to yield a linear reaction rate for the desired assay duration.

-

Prepare stock solutions of test compounds and the positive control inhibitor in DMSO.

-

-

Assay Procedure:

-

Add 2 µL of test compound, positive control, or DMSO (negative control) to the appropriate wells of the microplate.

-

Add 88 µL of the diluted enzyme solution to all wells.

-

Incubate the plate at room temperature for a pre-determined time (e.g., 15 minutes) to allow for compound-enzyme interaction.

-

Initiate the enzymatic reaction by adding 10 µL of the 4-NPTA solution to all wells.

-

Immediately start monitoring the change in absorbance at 405 nm at regular intervals (e.g., every 30 seconds for 10-20 minutes) using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance versus time curve.

-

Determine the percent inhibition for each test compound using the following formula: % Inhibition = 100 * (1 - (V_compound - V_blank) / (V_dmso - V_blank)) where:

-

V_compound is the reaction rate in the presence of the test compound.

-

V_dmso is the reaction rate in the presence of DMSO (negative control).

-

V_blank is the background rate of spontaneous 4-NPTA hydrolysis (a well with all reagents except the enzyme).[4]

-

-

For active compounds, perform dose-response experiments to determine the IC50 value.

-

Important Considerations:

-

Substrate Instability: p-Nitrophenyl esters can be unstable in aqueous solutions and undergo spontaneous hydrolysis. It is crucial to include a "no-enzyme" control to measure and subtract this background rate.[4]

-

DMSO Concentration: The final concentration of DMSO in the assay should be kept low (typically ≤1%) as it can affect enzyme activity.

-

Assay Optimization: The concentrations of the enzyme and substrate, as well as the incubation times, should be optimized to ensure the assay is in the linear range and provides a sufficient signal-to-background ratio.

High-Throughput Screening Workflow

The following diagram illustrates a typical workflow for a high-throughput screening campaign to identify enzyme inhibitors using this compound.

High-throughput screening workflow for inhibitor discovery.

References

- 1. The kinetics and inhibition of p-nitrophenylacetate-hydrolysing esterases in a solitary bee, Megachile rotundata (Fab.) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Enzymatic Characterization of a Novel HSL Family IV Esterase EstD04 from Pseudomonas sp. D01 in Mealworm Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Set-Up and Validation of a High Throughput Screening Method for Human Monoacylglycerol Lipase (MAGL) Based on a New Red Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Optimizing 4-Nitrophenyl Trimethylacetate (4-NPTA) in Kinetic Assays

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 4-Nitrophenyl trimethylacetate (4-NPTA) in kinetic assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound (4-NPTA) and what is it used for?

This compound, also known as p-nitrophenyl pivalate, is a chromogenic substrate used in kinetic assays to measure the activity of various esterases and lipases. Upon enzymatic hydrolysis, it releases the yellow-colored p-nitrophenolate anion, which can be quantified spectrophotometrically, typically at a wavelength of 405-420 nm.

Q2: How do I prepare a stock solution of 4-NPTA?

4-NPTA is a solid with limited solubility in aqueous buffers. Therefore, it is recommended to first prepare a concentrated stock solution in an organic solvent and then dilute it into the assay buffer.

Stock Solution Preparation:

| Solvent | Concentration | Storage Conditions | Shelf Life |

| Acetonitrile | 100 mM | 4°C, protected from light | 1-2 months[1] |

| Dimethyl sulfoxide (DMSO) | ≥ 2.5 mg/mL (≥ 11.95 mM) | -20°C or -80°C | Up to 6 months at -80°C[2] |

| Ethanol | 100 mg/mL (with heating) | 2-8°C | Approximately one week[3] |

| Methanol | - | 2-8°C | Approximately one week[3] |

Important Note: Always prepare fresh dilutions of the substrate in the aqueous assay buffer daily.[3] To avoid precipitation when diluting the stock solution, add it to the buffer with strong agitation.

Q3: What is the optimal substrate concentration range for 4-NPTA in a kinetic assay?

The optimal substrate concentration depends on the specific enzyme being studied and its Michaelis constant (K_m). It is crucial to determine the K_m for your enzyme under your specific assay conditions. A common starting point is to test a range of 4-NPTA concentrations from 0.1 to 10 times the expected K_m.

Q4: My buffer turns yellow as soon as I add the 4-NPTA, even without the enzyme. What is causing this?

This indicates spontaneous, non-enzymatic hydrolysis of the 4-NPTA. This is a common issue with p-nitrophenyl esters and can be caused by:

-

High pH: The rate of spontaneous hydrolysis increases significantly at alkaline pH.[4]

-

Buffer Nucleophiles: Certain buffer components, such as those containing thiols, can act as nucleophiles and accelerate substrate hydrolysis.[5]

-

Substrate Instability: Stock solutions of 4-NPTA may degrade over time, leading to an accumulation of p-nitrophenol.[3]

To address this, always include a "no-enzyme" control in your experiments to measure the rate of spontaneous hydrolysis. This background rate should be subtracted from the rate observed in the presence of the enzyme.

Troubleshooting Guides

Issue 1: High Background Signal

A high background signal can mask the true enzymatic activity.

| Possible Cause | Troubleshooting Step |

| Spontaneous hydrolysis of 4-NPTA | - Lower the pH of the assay buffer if compatible with your enzyme's activity profile. - Prepare fresh substrate stock solutions. - Run a "no-enzyme" control for every experiment and subtract the background rate. |

| Contaminated reagents | - Use fresh, high-purity water and buffer components. - Ensure glassware is thoroughly cleaned. |

| Light exposure | - Store substrate solutions in the dark.[2] |

Issue 2: No or Low Enzyme Activity

If you observe lower than expected or no activity, consider the following:

| Possible Cause | Troubleshooting Step |

| Sub-optimal substrate concentration | - Perform a substrate concentration curve to determine the optimal concentration for your enzyme. |

| Enzyme inactivity | - Verify the activity of your enzyme with a known, reliable assay. - Ensure proper storage and handling of the enzyme. |

| Inhibitors in the sample | - If testing crude samples, consider purification steps to remove potential inhibitors. |

| Incorrect buffer conditions | - Optimize the pH and ionic strength of the assay buffer for your specific enzyme. |

Issue 3: Poor Reproducibility

Inconsistent results can be frustrating. Here are some common causes and solutions:

| Possible Cause | Troubleshooting Step |

| Inaccurate pipetting | - Calibrate your pipettes regularly. - Use appropriate pipette volumes for the desired range. |

| Temperature fluctuations | - Ensure all reagents and plates are equilibrated to the assay temperature before starting the reaction. |

| Precipitation of 4-NPTA | - Ensure the final concentration of the organic solvent from the stock solution is low enough to not cause precipitation in the aqueous buffer. - Add the substrate stock solution to the buffer with vigorous mixing. |

Experimental Protocols

Protocol 1: Determining the Optimal 4-NPTA Concentration

This protocol outlines the steps to determine the Michaelis-Menten constant (K_m) for your enzyme.

-

Prepare a range of 4-NPTA concentrations: Serially dilute your 4-NPTA stock solution to create a series of working solutions in the assay buffer. A typical range might be 0.1, 0.2, 0.5, 1, 2, 5, and 10 times the estimated K_m.

-

Set up the assay: In a microplate, add the assay buffer and the different concentrations of 4-NPTA to triplicate wells. Include a set of "no-enzyme" controls for each substrate concentration.

-

Initiate the reaction: Add a fixed amount of your enzyme to each well to start the reaction.

-

Monitor the reaction: Measure the absorbance at 405 nm at regular intervals using a microplate reader.

-

Calculate the initial reaction rates (V_0): For each substrate concentration, determine the initial rate of the reaction by calculating the slope of the linear portion of the absorbance vs. time curve. Subtract the background rate from the "no-enzyme" controls.

-

Determine K_m and V_max: Plot the initial reaction rates (V_0) against the substrate concentrations ([S]). Fit the data to the Michaelis-Menten equation to determine the K_m and V_max values.

Protocol 2: Standard Esterase Activity Assay

-

Prepare reagents:

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)

-

4-NPTA stock solution (e.g., 100 mM in acetonitrile)

-

Enzyme solution (diluted to an appropriate concentration in assay buffer)

-

-

Set up the reaction: In a microplate well, add:

-

80 µL of Assay Buffer

-

10 µL of 4-NPTA working solution (diluted from stock to the desired final concentration)

-

-

Pre-incubate: Incubate the plate at the desired temperature for 5 minutes.

-

Start the reaction: Add 10 µL of the enzyme solution to each well.

-

Measure absorbance: Immediately begin reading the absorbance at 405 nm every 30 seconds for 10 minutes.

-

Calculate activity: Determine the rate of change in absorbance (ΔAbs/min) from the linear portion of the curve. Use the molar extinction coefficient of p-nitrophenol to convert this rate into µmol/min.

Visualizations

Caption: General workflow for a kinetic assay using 4-NPTA.

Caption: Troubleshooting logic for common 4-NPTA assay issues.

References

- 1. Preparation and Screening of Catalytic Amyloid Assemblies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Monitoring Lipase/Esterase Activity by Stopped Flow in a Sequential Injection Analysis System Using p-Nitrophenyl Butyrate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Technical Support Center: 4-Nitrophenyl Trimethylacetate (4-NPTA) Hydrolysis Assays

This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals overcome common issues with high background signals in 4-Nitrophenyl trimethylacetate (4-NPTA) hydrolysis assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of high background in 4-NPTA hydrolysis assays?

A1: The primary cause of high background in 4-NPTA hydrolysis assays is the spontaneous, non-enzymatic hydrolysis of the 4-NPTA substrate. This reaction releases the chromogenic product, 4-nitrophenol (or 4-nitrophenolate at basic pH), which leads to an elevated baseline signal, masking the true enzymatic activity. The rate of this spontaneous hydrolysis is highly dependent on pH and temperature.

Q2: How does pH affect the stability of 4-NPTA and the resulting background signal?

A2: 4-NPTA is more susceptible to hydrolysis at higher pH values. Under alkaline conditions, the hydroxide ions in the buffer can directly attack the ester bond of 4-NPTA, leading to its breakdown and the release of 4-nitrophenol. Therefore, a higher pH of the assay buffer will generally result in a higher background signal.

Q3: Can the assay temperature contribute to high background?

A3: Yes, higher temperatures accelerate the rate of both enzymatic and non-enzymatic reactions. Increased temperature will enhance the rate of spontaneous hydrolysis of 4-NPTA, thus contributing to a higher background signal. It is crucial to maintain a consistent and optimal temperature throughout the experiment.

Q4: Can the purity of the 4-NPTA substrate affect the background signal?

A4: Absolutely. If the 4-NPTA substrate is old or has been improperly stored, it may have already partially hydrolyzed to 4-nitrophenol. Using a fresh, high-purity substrate is essential for minimizing the background signal.

Q5: Do any common buffer components interfere with the assay?

A5: Yes, certain buffer components can act as nucleophiles and increase the rate of 4-NPTA hydrolysis. For example, buffers containing primary amines (e.g., Tris) or thiols (e.g., DTT) can react with the substrate and contribute to a higher background. It is advisable to use buffers with minimal nucleophilic character, such as phosphate or HEPES buffers.

Troubleshooting Guide

High Background Signal

Problem: The absorbance of the negative control (no enzyme) is unacceptably high.

| Potential Cause | Recommended Solution |

| Spontaneous hydrolysis of 4-NPTA | Optimize the assay pH; consider lowering it if the enzyme is active at a more neutral pH. Prepare fresh assay buffer for each experiment. Run the assay at the lowest feasible temperature that maintains adequate enzyme activity. |

| Contaminated or degraded 4-NPTA substrate | Use a fresh, high-purity stock of 4-NPTA. Prepare the substrate solution immediately before use. Store the solid 4-NPTA in a desiccator at the recommended temperature. |

| Interference from buffer components | Switch to a non-nucleophilic buffer such as phosphate or HEPES. Avoid buffers containing primary amines or thiols. |

| Contaminated reagents or labware | Use fresh, high-purity water and reagents. Ensure all cuvettes, pipette tips, and tubes are clean and free of any residual contaminants. |

| Incorrect wavelength measurement | Verify the spectrophotometer is set to the correct wavelength for detecting 4-nitrophenol under the assay's pH conditions (typically around 405-410 nm for the phenolate form). |

Inconsistent or Non-Reproducible Results

Problem: Replicate wells or experiments show high variability.

| Potential Cause | Recommended Solution |

| Inconsistent pipetting | Calibrate and use precise pipettes. Ensure thorough mixing of reagents. |

| Temperature fluctuations | Use a temperature-controlled plate reader or water bath to maintain a constant temperature throughout the assay. |

| Timing errors | Use a multichannel pipette for simultaneous addition of substrate or enzyme. Ensure consistent incubation times for all samples. |

| Precipitation of compounds | Check the solubility of test compounds in the final assay buffer. Consider using a small amount of a compatible solvent like DMSO, and ensure the final concentration is consistent across all wells and does not inhibit the enzyme. |

Data Presentation

Table 1: Factors Influencing the Rate of Spontaneous 4-NPTA Hydrolysis

| Factor | Influence on Spontaneous Hydrolysis Rate | Recommended Action to Reduce Background |

| pH | Increases significantly with increasing pH (alkaline conditions). | Optimize to the lowest pH compatible with enzyme activity. |

| Temperature | Increases with higher temperatures. | Perform assays at the lowest temperature that allows for sufficient enzyme activity. |

| Buffer Composition | Nucleophilic buffers (e.g., Tris, buffers with thiols) can increase the rate. | Use non-nucleophilic buffers (e.g., Phosphate, HEPES). |

| Substrate Purity | Impurities (pre-hydrolyzed 4-NPTA) increase the initial background. | Use high-purity, fresh 4-NPTA. |

| Incubation Time | Longer incubation times lead to more spontaneous hydrolysis. | Minimize the incubation time while ensuring sufficient product formation for detection. |

Experimental Protocols

Key Experiment: this compound (4-NPTA) Hydrolysis Assay

This protocol provides a general framework. Optimal conditions (e.g., pH, temperature, substrate concentration) should be determined empirically for each specific enzyme.

Materials:

-

This compound (4-NPTA)

-

Enzyme solution

-

Assay Buffer (e.g., 50 mM Sodium Phosphate, pH 7.4)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

-

Prepare Reagents:

-

Prepare the Assay Buffer and adjust the pH to the desired value.

-

Prepare a stock solution of 4-NPTA in a suitable solvent (e.g., acetonitrile or DMSO).

-

On the day of the experiment, prepare a fresh working solution of 4-NPTA by diluting the stock solution in the Assay Buffer to the desired final concentration.

-

-

Assay Setup:

-

Add the appropriate volume of Assay Buffer to each well of a 96-well microplate.

-

Add the enzyme solution to the appropriate wells. For negative controls, add an equal volume of buffer or the vehicle used for the enzyme solution.

-

Add any test compounds (inhibitors or activators) to the appropriate wells.

-

-

Initiate the Reaction:

-

Initiate the reaction by adding the 4-NPTA working solution to all wells.

-

Mix the contents of the wells thoroughly, avoiding bubbles.

-

-

Data Acquisition:

-

Immediately place the microplate in a plate reader pre-heated to the desired temperature.

-

Measure the absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-30 minutes).

-

-

Data Analysis:

-

For each well, plot absorbance as a function of time.

-

Determine the initial reaction velocity (rate) by calculating the slope of the linear portion of the curve.

-

Subtract the rate of the negative control (spontaneous hydrolysis) from the rates of the enzyme-containing wells to obtain the true enzymatic rate.

-

Visualizations

Caption: Experimental workflow for a typical 4-NPTA hydrolysis assay.

Caption: Troubleshooting logic for high background in 4-NPTA assays.

Technical Support Center: Accurate Vmax and Km Measurements with 4-Nitrophenyl Trimethylacetate

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately determining Vmax and Km values using the chromogenic substrate 4-Nitrophenyl trimethylacetate.

Troubleshooting Guide

This guide addresses common issues encountered during enzymatic assays with this compound.

| Issue | Potential Cause | Recommended Solution |

| High background absorbance before adding enzyme | Spontaneous hydrolysis of this compound. | Prepare substrate solution immediately before use. Run a no-enzyme control for each substrate concentration to subtract the background rate of non-enzymatic hydrolysis. Consider lowering the assay pH if compatible with the enzyme of interest, as the rate of spontaneous hydrolysis of p-nitrophenyl esters increases with pH.[1][2] |

| Contaminated substrate or buffer. | Use high-purity reagents and enzyme-free water. Filter-sterilize buffer solutions. | |

| Non-linear reaction progress curves (burst kinetics) | The enzyme follows a multi-step kinetic mechanism (e.g., acyl-enzyme intermediate formation). | The initial rapid "burst" phase represents the acylation of the enzyme, while the slower steady-state phase represents the rate-limiting deacylation. For Vmax and Km determination, use the linear, steady-state portion of the progress curve.[3] |

| Low or no enzyme activity | Sub-optimal assay conditions (pH, temperature). | Determine the optimal pH and temperature for your enzyme. Be aware that the pKa of the p-nitrophenol product is around 7, meaning its absorbance at 405-410 nm is highly pH-dependent. For consistent results, maintain a constant pH throughout the assay, preferably above pH 8, or use a wavelength where p-nitrophenol absorbance is pH-independent (isosbestic point at 347 nm).[4][5] |

| Inactive enzyme. | Ensure proper storage and handling of the enzyme. Perform a positive control with a known active enzyme. | |

| Substrate insolubility. | This compound has limited aqueous solubility. Prepare a concentrated stock solution in an organic solvent like DMSO or ethanol and dilute it into the assay buffer. Ensure the final concentration of the organic solvent is low (typically <5%) and consistent across all assays, as it may affect enzyme activity. For highly lipophilic substrates, the addition of a non-ionic detergent like Triton X-100 may be necessary to improve solubility.[3] | |

| Precipitation in the assay well | Substrate precipitation upon dilution in aqueous buffer. | Decrease the final substrate concentration. Increase the percentage of organic co-solvent, ensuring it does not inhibit the enzyme. |

| Inconsistent or irreproducible results | Pipetting errors. | Use calibrated pipettes and prepare a master mix for the reaction components to minimize variability. |

| Temperature fluctuations. | Use a temperature-controlled plate reader or water bath to maintain a constant temperature during the assay. | |

| Instability of stock solutions. | Prepare fresh substrate and enzyme solutions daily. Store stock solutions appropriately; for example, 4-Nitrophenyl ester solutions in organic solvents should be stored at -20°C or -80°C and protected from light.[6][7] |

Frequently Asked Questions (FAQs)

1. How do I prepare the this compound substrate solution?

Due to its limited solubility in water, this compound should first be dissolved in an organic solvent such as dimethyl sulfoxide (DMSO) or ethanol to create a concentrated stock solution. This stock solution can then be diluted into the aqueous assay buffer to the final desired concentrations. It is crucial to ensure that the final concentration of the organic solvent in the assay is low (e.g., <5%) and consistent across all experiments, as it can impact enzyme activity.

2. What is the optimal wavelength to measure the product, 4-nitrophenol?

The product, 4-nitrophenol (pNP), is typically measured between 405 nm and 410 nm. However, the absorbance of pNP at this wavelength is pH-dependent due to its pKa of approximately 7.0.[4] To ensure accurate and reproducible measurements, it is recommended to:

-

Perform the assay at a constant pH, ideally above 8, where the p-nitrophenolate ion is the predominant species.

-

Alternatively, measure the absorbance at the isosbestic point of 347 nm, where the absorbance is independent of pH.[5]

3. How do I account for the spontaneous hydrolysis of this compound?

P-nitrophenyl esters are known to undergo spontaneous hydrolysis in aqueous solutions, especially at neutral to alkaline pH.[8] To correct for this, it is essential to run a "no-enzyme" control for each substrate concentration being tested. The rate of absorbance increase in the no-enzyme control should be subtracted from the rate observed in the presence of the enzyme.

4. My data does not fit well to the Michaelis-Menten equation. What could be the reason?

Several factors can lead to poor fits to the Michaelis-Menten model:

-

Substrate Inhibition: At very high concentrations, the substrate may inhibit the enzyme, leading to a decrease in reaction velocity. If this is suspected, test a wider range of substrate concentrations, including lower ones.

-

Biphasic Kinetics: Some enzymes exhibit a "burst" of product formation followed by a slower, steady-state rate. This can occur with enzymes that form a covalent intermediate with the substrate. For calculating Vmax and Km, the linear, steady-state portion of the reaction curve should be used.[3]

-

Incorrect Substrate Concentration Range: The substrate concentrations tested should ideally span a range from approximately 0.1 x Km to 10 x Km. If the concentrations are too high or too low, it can be difficult to accurately determine Km and Vmax.

5. How should I analyze my data to determine Vmax and Km?

The initial reaction rates (velocities) should be plotted against the corresponding substrate concentrations. This will typically yield a hyperbolic curve. Vmax and Km can be determined by fitting this data to the Michaelis-Menten equation using non-linear regression software, which is the most accurate method. Alternatively, the data can be linearized using a Lineweaver-Burk (double reciprocal) plot, though this method can be more susceptible to errors in the data at low substrate concentrations.[9]

Experimental Protocols

General Protocol for Determining Vmax and Km with this compound

This protocol provides a general framework. Specific conditions such as buffer composition, pH, temperature, and substrate concentrations should be optimized for the specific enzyme being investigated.

Materials:

-

This compound

-

Enzyme of interest

-

Assay Buffer (e.g., Tris-HCl, Phosphate buffer)

-

Organic Solvent (e.g., DMSO, Ethanol)

-

Microplate reader or spectrophotometer

-

96-well microplates (clear, flat-bottom for colorimetric assays)

Procedure:

-

Prepare a p-Nitrophenol Standard Curve:

-

Prepare a stock solution of p-nitrophenol in the assay buffer.

-

Create a series of dilutions of the p-nitrophenol stock solution in the assay buffer.

-

Measure the absorbance of each dilution at the chosen wavelength (e.g., 405 nm).

-

Plot absorbance versus p-nitrophenol concentration to generate a standard curve. The slope of this line is the molar extinction coefficient (ε).

-

-

Prepare Reagents:

-

Assay Buffer: Prepare the desired buffer at the optimal pH for the enzyme.

-

Substrate Stock Solution: Dissolve this compound in an organic solvent (e.g., 100 mM in DMSO). Store at -20°C, protected from light.

-

Enzyme Solution: Prepare a stock solution of the enzyme in a suitable buffer. The final concentration in the assay should be such that the reaction rate is linear for a reasonable period (e.g., 5-10 minutes).

-

-

Perform the Enzyme Assay:

-

Set up a series of reactions with varying concentrations of this compound. It is recommended to perform each concentration in triplicate.

-

For each reaction, also set up a corresponding "no-enzyme" control.

-

In a 96-well plate, add the assay buffer to each well.

-

Add the appropriate volume of the this compound stock solution to achieve the desired final concentrations.

-

Pre-incubate the plate at the desired assay temperature for 5 minutes.

-

Initiate the reaction by adding the enzyme solution to the wells. For the no-enzyme controls, add the same volume of enzyme storage buffer.

-

Immediately start monitoring the change in absorbance over time using a microplate reader in kinetic mode.

-

-

Data Analysis:

-

Calculate the initial reaction rates (velocity, V) from the linear portion of the absorbance versus time plots for each substrate concentration.

-

Subtract the rate of the no-enzyme control from the rate of the corresponding enzyme-catalyzed reaction.

-

Convert the rates from ΔAbs/min to moles of product/min using the Beer-Lambert law (V = (ΔAbs/min) / (ε * l)), where ε is the molar extinction coefficient determined from the standard curve and l is the path length of the sample in the well.

-

Plot the initial velocities (V) against the substrate concentrations ([S]).

-

Determine Vmax and Km by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.

-

Quantitative Data

Table 1: Molar Extinction Coefficient of p-Nitrophenol as a Function of pH

The absorbance of p-nitrophenol is highly dependent on pH. It is crucial to use the appropriate extinction coefficient for the pH of your assay or to measure a standard curve under your specific experimental conditions.

| pH | Molar Extinction Coefficient (ε) at ~405 nm (M⁻¹cm⁻¹) |

| > 9.0 | ~18,000[10] |

| 8.0 | Varies, determination via standard curve is recommended. |

| 7.0 | Significantly lower than at pH > 8. |

| Isosbestic Point | ~347 nm (Absorbance is pH-independent) [5] |

Table 2: General Properties of this compound

| Property | Value |

| Molecular Weight | 223.23 g/mol |

| Solubility | Soluble in ethanol and DMSO. Limited solubility in aqueous solutions.[11] |

| Storage of Stock Solutions | Store at -20°C or -80°C, protected from light.[6][7] |

Visualizations

Experimental Workflow for Vmax and Km Determination

Caption: Workflow for determining Vmax and Km using this compound.

Troubleshooting Logic for High Background Signal

Caption: Troubleshooting logic for addressing high background signals in the assay.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Evaluation of the Impact of Esterases and Lipases from the Circulatory System against Substrates of Different Lipophilicity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Trimethyl Lock: A Stable Chromogenic Substrate for Esterases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

- 10. neb.com [neb.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

minimizing enzyme inhibition effects in 4-Nitrophenyl trimethylacetate assays

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize enzyme inhibition effects and overcome common challenges encountered in 4-Nitrophenyl trimethylacetate (4-NPTA) assays.

Frequently Asked Questions (FAQs)

Q1: What is the principle of the 4-NPTA assay?

The this compound (4-NPTA) assay is a colorimetric method used to measure the activity of esterase enzymes. The enzyme catalyzes the hydrolysis of the substrate, 4-NPTA, into 4-nitrophenol and trimethylacetic acid. The product, 4-nitrophenol, is a chromophore that, in its phenolate form at alkaline pH, exhibits a distinct yellow color with an absorbance maximum around 405 nm. The rate of 4-nitrophenol formation, measured over time, is directly proportional to the enzyme's activity.

Q2: Why is 4-NPTA used as a substrate?

4-NPTA is a substrate analog for various esterases. A study comparing different p-nitrophenyl derivatives found that the hydrolysis rate of p-nitrophenyl trimethylacetate was significantly lower than that of p-nitrophenyl acetate, which can be advantageous for assays requiring longer incubation times or involving highly active enzymes[1]. Its stability in aqueous solutions is a key feature, as substrates like p-nitrophenyl acetate are known to undergo spontaneous hydrolysis, which can lead to high background signals[2].

Q3: How can I prepare a stable 4-NPTA stock solution?

Due to the limited solubility of many p-nitrophenyl esters in aqueous buffers, a stock solution is typically prepared in an organic solvent.

-

Solvent Selection: Dimethyl sulfoxide (DMSO) or ethanol are commonly used. For instance, 4-Nitrophenyl butyrate is soluble in DMSO and ethanol at concentrations of approximately 30 mg/mL and 15 mg/mL, respectively.

-

Preparation: Dissolve the 4-NPTA in the chosen organic solvent to create a concentrated stock solution.

-

Storage: Store the stock solution at -20°C for long-term stability. For p-nitrophenyl acetate, a stock solution in methanol stored at 2-8°C is stable for about a week with only a slight increase in free p-nitrophenol[3]. A similar stability profile can be expected for 4-NPTA.

-

Working Solution: For the assay, the stock solution should be diluted in the assay buffer. To avoid precipitation, it is recommended to first dissolve the substrate in an organic solvent like DMSO and then dilute it with the aqueous buffer.

Troubleshooting Guide

This guide addresses common issues encountered during 4-NPTA assays, helping you to identify the cause and implement a solution.

Issue 1: High Background Signal

A high background signal can mask the true enzyme activity and is often caused by the spontaneous hydrolysis of the substrate or interfering substances.

| Possible Cause | Troubleshooting Step | Expected Outcome |

| Spontaneous hydrolysis of 4-NPTA | Run a "no-enzyme" control (substrate in buffer). If the absorbance increases over time, the substrate is hydrolyzing spontaneously. | A flat line in the no-enzyme control indicates a stable substrate under the assay conditions. |

| Contaminated reagents | Prepare fresh buffers and substrate solutions. | A lower background signal in the no-enzyme control. |

| High pH of the assay buffer | While alkaline pH is needed for 4-nitrophenolate color development, a very high pH can accelerate substrate hydrolysis. Optimize the pH to balance enzyme activity and substrate stability. | Reduced rate of spontaneous hydrolysis. |

| Test compound interference | Test compounds may absorb light at 405 nm or be inherently unstable and decompose into colored products. Run a control with the test compound in the assay buffer without the enzyme. | No increase in absorbance in the compound-only control. |

Issue 2: No or Low Enzyme Activity

This issue can arise from problems with the enzyme, assay conditions, or the presence of inhibitors.

| Possible Cause | Troubleshooting Step | Expected Outcome |

| Inactive enzyme | Use a fresh enzyme stock or a new batch of enzyme. Confirm enzyme activity with a known positive control substrate. | Restoration of expected enzyme activity. |

| Incorrect assay temperature | Ensure the assay is performed at the optimal temperature for the enzyme. Equilibrate all reagents to the assay temperature before starting the reaction. | Increased enzyme activity. |

| Suboptimal pH | Verify that the pH of the assay buffer is within the optimal range for the enzyme. | Increased rate of enzymatic reaction. |

| Presence of an inhibitor in the sample | If testing crude samples, they may contain endogenous inhibitors. Purify the sample or use a desalting column. | Increased activity after sample cleanup. |

| Incorrect wavelength reading | Ensure the plate reader is set to measure absorbance at the correct wavelength for 4-nitrophenol (typically 405 nm). | Accurate measurement of product formation. |

Issue 3: Irreproducible Results or High Variability

Inconsistent results can stem from pipetting errors, temperature fluctuations, or issues with the assay plate.

| Possible Cause | Troubleshooting Step | Expected Outcome |

| Pipetting errors | Use calibrated pipettes and proper pipetting techniques. Prepare a master mix of reagents to minimize well-to-well variability. | Lower standard deviations between replicate wells. |

| Temperature gradients across the plate | Ensure the entire plate is at a uniform temperature during incubation. Avoid placing the plate on a cold or hot surface. | Consistent reaction rates across the plate. |